SnRK1 Kinase Inhibition Specificity: T6P Dipotassium vs. Glucose-6-Phosphate and Other Sugar Phosphates
Trehalose 6-phosphate dipotassium salt demonstrates exclusive inhibition of SnRK1 among structurally related sugar phosphates. In Arabidopsis thaliana seedling extracts, T6P inhibited SnRK1 activity by approximately 50% at concentrations of 1–20 μM, whereas glucose-6-phosphate and other sugars and sugar phosphates tested showed no detectable inhibition under identical assay conditions [1]. This selectivity is mechanistically attributed to the requirement of an intermediary factor present in most tissues except mature leaves, further underscoring the compound's unique engagement with the SnRK1 regulatory complex [2].
| Evidence Dimension | SnRK1 kinase activity inhibition (% inhibition) |
|---|---|
| Target Compound Data | ~50% inhibition |
| Comparator Or Baseline | Glucose-6-phosphate and other sugars/sugar phosphates: no detectable inhibition |
| Quantified Difference | Complete selectivity (only T6P shows inhibition at 1–20 μM) |
| Conditions | Arabidopsis thaliana seedling extracts; SnRK1 activity assay; concentration range 1–20 μM |
Why This Matters
For researchers conducting SnRK1 pathway studies, this exclusivity means T6P dipotassium salt is the only viable small-molecule probe among common sugar phosphates to interrogate SnRK1-dependent signaling without confounding off-target effects.
- [1] Zhang, Y., Primavesi, L. F., Jhurreea, D., Andralojc, P. J., Mitchell, R. A., Powers, S. J., ... & Paul, M. J. (2009). Inhibition of SNF1-Related Protein Kinase1 Activity and Regulation of Metabolic Pathways by Trehalose-6-Phosphate. Plant Physiology, 149(4), 1860–1871. Abstract and Results. View Source
- [2] Zhang, Y., et al. (2009). Inhibition of SNF1-Related Protein Kinase1 Activity by Trehalose-6-Phosphate. Plant Physiology, 149(4), 1860–1871. (Intermediary factor requirement). View Source
